ethyl 1-(2-methylphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(2-methylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group at the 4-position of the pyrazole ring and a 2-methylphenyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Pyrazole-4-methanol or pyrazole-4-aldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-(2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
Ethyl 1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group.
Uniqueness
Ethyl 1-(2-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the 2-methylphenyl group, which can influence its biological activity and chemical reactivity. This unique structure can result in distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
741717-64-6 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 1-(2-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-8-14-15(9-11)12-7-5-4-6-10(12)2/h4-9H,3H2,1-2H3 |
InChI Key |
DKJRIRPFTRCMQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2C |
Origin of Product |
United States |
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